Methyl-1-isocyano-1-cyclopentancarboxyalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are described, highlighting the importance of stereochemistry in the synthesis of cyclopentane derivatives . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylates from nitrohexofuranoses through intramolecular cyclization to 2-oxabicyclo[2.2.1]heptane derivatives is discussed, demonstrating a novel strategy for constructing the cyclopentane ring .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their reactivity and stability. The structure of the 1-methylcyclopentyl cation, a related species, was investigated using NMR spectroscopy, providing insights into the electronic environment of the cyclopentane ring . The configuration of substituents on the cyclopentane ring, as seen in the synthesis of enantiopure derivatives, is also critical for the biological activity of these compounds .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are essential for their functionalization. The photoaddition of methyl 2,4-dioxopentanoate with olefins to produce functionalized cyclopentane derivatives is one such reaction . The 1,3-dipolar cycloaddition reaction involving isoquinolinium cyano (methoxycarbonyl) methylide is another example of how cyclopentane derivatives can be modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The equilibration of methyl cyclohexenecarboxylates under basic catalysis shows different results compared to analogous systems, indicating the impact of ring size and substituents on the properties of these compounds . The stability of the 1-methylcyclopentyl cation in various solvents and its formation from different precursors also reflects the physical properties of cyclopentane derivatives .

Safety And Hazards

The safety and hazards associated with “Methyl-1-isocyano-1-cyclopentancarboxyalate” can be found in its Safety Data Sheet (SDS), which is typically provided by the supplier . The SDS contains important information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Propiedades

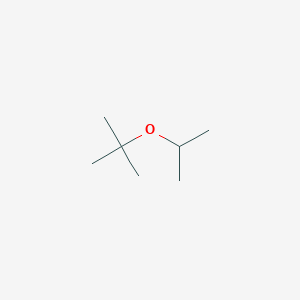

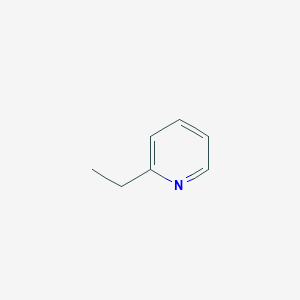

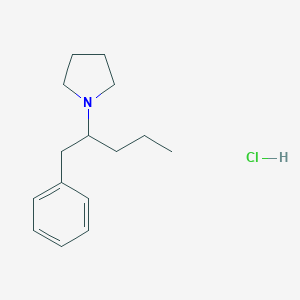

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-1-isocyano-1-cyclopentancarboxyalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)